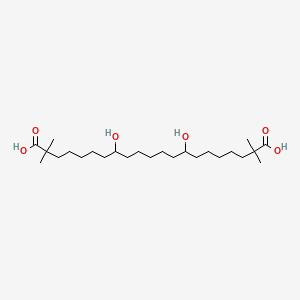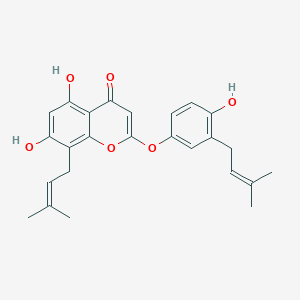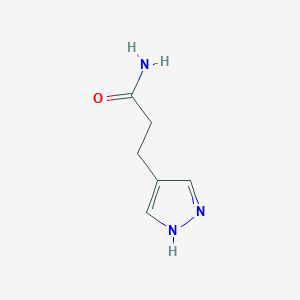
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a complex organic compound that features a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxymethyl and Trifluoromethyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with a propan-1-amine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine include:
3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methoxymethyl and trifluoromethyl groups, resulting in different chemical and biological properties.
3-(Methoxymethyl)pyrrolidine: Contains the methoxymethyl group but lacks the trifluoromethyl group and propan-1-amine moiety.
4-(Trifluoromethyl)pyrrolidine: Contains the trifluoromethyl group but lacks the methoxymethyl group and propan-1-amine moiety.
Eigenschaften
Molekularformel |
C10H19F3N2O |
|---|---|
Molekulargewicht |
240.27 g/mol |
IUPAC-Name |
3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H19F3N2O/c1-16-7-8-5-15(4-2-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3 |
InChI-Schlüssel |
IQOIQRRSWLARJP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CN(CC1C(F)(F)F)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)



![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)


![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)


![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)



